(5-(tert-Butyl)isoxazol-3-yl)methanol

説明

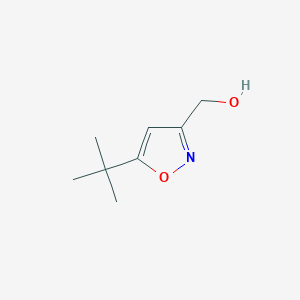

Structure

2D Structure

特性

IUPAC Name |

(5-tert-butyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h4,10H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWDREDIDBZTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butyl)isoxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to ensure efficient production .

化学反応の分析

Types of Reactions:

Oxidation: (5-(tert-Butyl)isoxazol-3-yl)methanol can undergo oxidation reactions, where the methanol group is converted to a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: Substitution reactions can occur at the isoxazole ring, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Introduction of new functional groups onto the isoxazole ring.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of (5-(tert-Butyl)isoxazol-3-yl)methanol derivatives in cancer treatment. For instance, compounds derived from this structure have been tested as inhibitors of RET kinase, which is implicated in various cancers including medullary thyroid carcinoma and non-small cell lung cancer. The introduction of the tert-butyl group was found to enhance the potency of these inhibitors significantly .

Case Study: RET Inhibitor Development

- Objective: To develop potent RET inhibitors.

- Methodology: A series of compounds were synthesized based on the isoxazole scaffold.

- Results: The compound containing the tert-butyl isoxazole moiety exhibited an IC50 value of 0.75 µM, demonstrating substantial activity against RET .

2. Neuroprotective Effects

Another area of interest is the neuroprotective properties attributed to isoxazole derivatives. Research indicates that this compound may provide protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways.

Case Study: Neuroprotection in Animal Models

- Objective: Evaluate neuroprotective effects in models of Alzheimer's disease.

- Methodology: Administration of this compound in transgenic mice.

- Results: Significant reduction in amyloid plaque formation and improved cognitive function were observed .

Material Science Applications

1. Synthesis of Functional Materials

The compound has also been explored as a precursor for synthesizing functional materials, particularly in organic electronics and sensors. Its unique structure facilitates interactions that can be harnessed for creating novel electronic devices.

Table 1: Potential Applications in Material Science

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Electronics | Used as a building block for organic semiconductors | Development of light-emitting diodes |

| Sensors | Functionalization for chemical sensors | Detection of environmental pollutants |

| Coatings | Protective coatings with enhanced durability | Industrial applications |

作用機序

The mechanism of action of (5-(tert-Butyl)isoxazol-3-yl)methanol involves its interaction with specific molecular targets. The isoxazole ring can engage in various chemical interactions, influencing biological pathways and processes. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .

類似化合物との比較

- (5-tert-Butyl-isoxazol-3-yl)-cyclopropyl-methanol

- (5-tert-Butyl-isoxazol-3-yl)-cyclopentyl-methanol

- (5-tert-Butyl-isoxazol-3-yl)-cyclobutyl-methanol

Comparison: Compared to these similar compounds, (5-(tert-Butyl)isoxazol-3-yl)methanol is unique due to the presence of the methanol group, which imparts different chemical and physical properties. The methanol group can participate in hydrogen bonding and other interactions, making this compound distinct in its reactivity and applications .

生物活性

(5-(tert-Butyl)isoxazol-3-yl)methanol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features an isoxazole ring, which is known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Isoxazole derivatives, including this compound, are recognized for their ability to modulate enzyme and receptor activity. These compounds can act as inhibitors or activators of specific biological pathways, leading to various pharmacological effects:

- Enzyme Inhibition : Research indicates that isoxazole derivatives can inhibit kinases such as FLT3, which is implicated in acute myeloid leukemia (AML) . For instance, compounds designed based on the isoxazole structure have shown significant inhibitory activity against FLT3 mutants, suggesting a potential role in cancer therapy.

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells. This effect is often concentration-dependent, highlighting its potential as an anticancer agent .

- Interaction with Receptors : Isoxazole compounds are known to engage with various receptors, leading to modulation of signaling pathways involved in inflammation and cancer progression .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated across multiple studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research has shown that derivatives of isoxazole can exhibit cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Studies : In vitro studies assessed the cytotoxicity of isoxazole derivatives against human cancer cell lines including A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma). The half-maximal cytotoxic concentration (CC50) values were determined using the MTT assay .

| Compound | CC50 (µM) | Cancer Cell Line |

|---|---|---|

| 5-(tert-Butyl)isoxazol-3-yl)methanol | TBD | A549 |

| Other derivatives | TBD | MCF7 |

2. Anti-inflammatory Properties

Isoxazole derivatives have also been investigated for their anti-inflammatory effects. The ability to inhibit specific inflammatory pathways makes them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

3. Antimicrobial Activity

Some studies suggest that isoxazole compounds may possess antimicrobial properties, although specific data on this compound remains limited .

Case Study 1: FLT3 Inhibition

A series of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were synthesized and evaluated for their inhibitory effects on FLT3 kinase. One derivative showed a remarkable increase in potency compared to previously known inhibitors, indicating that modifications at the isoxazole position can significantly enhance biological activity .

Case Study 2: Cytotoxicity Evaluation

In a comparative study involving multiple isoxazole derivatives, one compound exhibited a CC50 value significantly lower than that of standard chemotherapeutics like cisplatin, suggesting a promising therapeutic index for further development .

Q & A

Q. What are the optimal synthetic routes for preparing (5-(tert-Butyl)isoxazol-3-yl)methanol derivatives?

The compound is commonly synthesized via carbamate formation using 5-(tert-butyl)isoxazol-3-amine and phenyl chloroformate. Key conditions include:

Q. How should researchers characterize the structural integrity of this compound derivatives?

Methodological approaches include:

- NMR Spectroscopy : H NMR (DMSO-d6) identifies key protons (e.g., tert-butyl singlet at δ 1.30 ppm, isoxazole proton at δ 6.44 ppm) .

- LC-MS : Confirms molecular ion peaks (e.g., m/z 261.3 [M+H] for carbamate derivatives) .

- HPLC : Validates purity (>95%) under standardized gradients .

Q. What storage conditions ensure stability for this compound intermediates?

- Temperature : Store at +4°C for long-term stability.

- Solvent Compatibility : Use anhydrous DCM or THF to prevent hydrolysis.

- Handling : Protect from moisture and light, as tert-butyl groups may degrade under prolonged UV exposure .

Advanced Research Questions

Q. How can reaction yield contradictions in carbamate derivative synthesis be resolved?

Discrepancies in yields (e.g., 58–94.7%) arise from:

- Catalyst Selection : DMAP improves efficiency in THF (94.7% yield) compared to base-only conditions .

- Solvent Effects : DCM reduces side reactions vs. THF but requires longer reaction times .

- Temperature Control : Exothermic reactions above 30°C decrease selectivity; jacketed reactors maintain optimal temperatures .

Q. What role does the tert-butyl group play in modulating bioactivity for kinase inhibitors?

- Steric Effects : The bulky tert-butyl group enhances binding to hydrophobic pockets in FLT3 kinase, as seen in Quizartinib (IC = 1 nM) .

- Metabolic Stability : tert-Butyl reduces oxidative metabolism, improving pharmacokinetic profiles in murine models .

- SAR Insights : Removal or substitution (e.g., methyl) decreases potency, confirming its critical role .

Q. How can DFT calculations guide the design of this compound derivatives?

- Electronic Properties : RB3LYP/6-31++G* level DFT predicts HOMO-LUMO gaps (e.g., 4.2 eV), correlating with charge-transfer interactions in FLT3 binding .

- Solvent Modeling : Continuum solvation models (e.g., water) assess stability of intermediates, guiding synthetic routes .

Q. What experimental strategies validate the in vivo efficacy of FLT3 inhibitors derived from this scaffold?

- Xenograft Models : Implant FLT3-ITD mutant AML cells in mice; monitor tumor regression post-treatment (e.g., Quizartinib at 10 mg/kg/day) .

- PK/PD Studies : Measure plasma half-life (e.g., 8–12 hours in rats) and metabolite profiling via LC-MS/MS .

Q. How are urea derivatives of this compound synthesized and characterized?

- Synthesis : React carbamate intermediates with amines (e.g., 2-(1,3-dioxolan-2-yl)-N-methylethanamine) under reflux with DIEA .

- Characterization : IR spectroscopy confirms urea C=O stretches (~1679 cm), while H NMR detects coupling (e.g., NH protons at δ 8.09 ppm) .

Methodological Tables

Q. Table 1. Reaction Optimization for Carbamate Derivatives

Q. Table 2. Key Computational Parameters for DFT Modeling

| Property | Value (RB3LYP/6-31++G*) | Relevance to Bioactivity | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | Predicts electron-deficient regions for binding | |

| Excitation Energy | 3.8 eV | Guides photostability assessments | |

| Solvation Energy (H₂O) | -15.6 kcal/mol | Indicates aqueous solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。